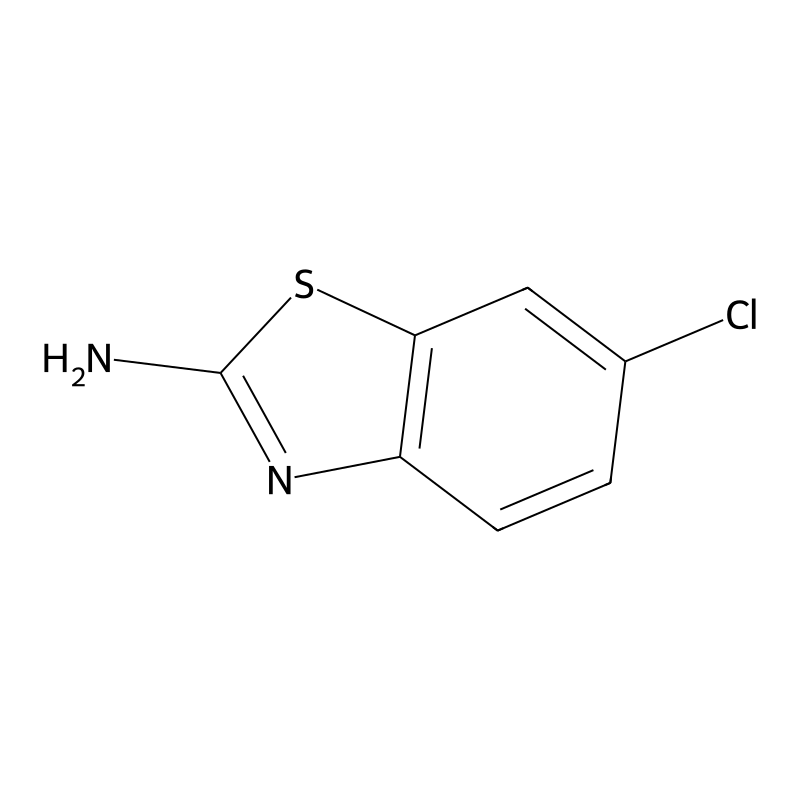

2-Amino-6-chlorobenzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Corrosion Inhibition

Studies have investigated 2-ACBT's potential as a corrosion inhibitor for metals. One study found that 2-ACBT, in combination with propargyl alcohol, exhibited a synergistic effect in inhibiting the corrosion of mild steel in a boiling hydrochloric acid solution []. This suggests that 2-ACBT may be a promising candidate for developing new corrosion protection strategies.

Organic Synthesis

2-ACBT serves as a valuable building block for the synthesis of various organic compounds with potential applications in pharmaceuticals and functional materials. For example, research has explored using 2-ACBT to synthesize fluorinated benzothiazolo[2,3-b]quinazolinones under microwave irradiation []. These synthesized compounds possess potential biological activities, highlighting the utility of 2-ACBT as a synthetic precursor.

2-Amino-6-chlorobenzothiazole is an organic compound with the molecular formula and a molecular weight of approximately 184.65 g/mol. It appears as a light cream to white powder and has a melting point ranging from 197 °C to 201 °C. This compound is notable for its structure, which includes both an amino group and a chlorinated benzothiazole moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Currently, there is no documented research on the specific mechanism of action of ACBT in biological systems.

Limited information is available regarding the specific hazards of ACBT. However, as with most organic chemicals, it is advisable to handle it with caution. Standard laboratory safety practices like wearing gloves, safety glasses, and working in a fume hood should be followed when working with ACBT [].

Future Research Directions

Research on ACBT is ongoing, focusing on its potential applications in various fields. Here are some promising areas:

- Synthesis of functional molecules: ACBT's structure can be modified to create new materials with desired properties, such as polymers, dyes, or pharmaceuticals [, ].

- Medicinal chemistry: The presence of the amino and chlorine groups suggests potential for exploring ACBT's biological activity and developing new drugs [].

- Substitution Reactions: The amino group can act as a nucleophile, allowing for electrophilic aromatic substitution.

- Coupling Reactions: It can undergo coupling with various electrophiles to form more complex structures.

- Acylation: The amino group can be acylated to form amides, which can further participate in reactions leading to diverse derivatives .

This compound exhibits significant biological activity, particularly in the realm of pharmacology:

- Anthelmintic Activity: Research indicates that 2-amino-6-chlorobenzothiazole derivatives have shown effectiveness against parasitic infections .

- Antibacterial Properties: Studies have demonstrated that certain derivatives possess antibacterial activity, making them potential candidates for developing new antibiotics .

- Toxicological Profile: The compound is classified as harmful if swallowed and may cause skin and eye irritation, indicating the need for careful handling .

The synthesis of 2-amino-6-chlorobenzothiazole typically involves several steps:

- Starting Material: The synthesis often begins with 4-fluoroaniline.

- Chlorination: Chlorination reactions are employed to introduce the chlorine atom into the benzothiazole ring.

- Recrystallization: The final product is usually purified through recrystallization techniques from solvents like ethanol to achieve a high purity level (often >98%) .

Studies on the interactions of 2-amino-6-chlorobenzothiazole with biological systems have revealed:

- Synergistic Effects: When combined with other compounds, it may enhance the efficacy of certain drugs, particularly in treating infections.

- Mechanisms of Action: Understanding its interaction with biological targets is crucial for developing effective therapeutic agents .

Several compounds share structural similarities with 2-amino-6-chlorobenzothiazole. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Aminobenzothiazole | Lacks chlorine substitution; less potent antibacterial activity. | |

| 6-Chlorobenzothiazole | No amino group; primarily used as an intermediate in organic synthesis. | |

| Benzothiazole | Simplest form without amino or chloro substitutions; limited biological activity. | |

| 2-Amino-5-chlorobenzothiazole | Different chlorine position alters reactivity and biological properties. |

The presence of both an amino group and a chlorine atom at specific positions on the benzothiazole ring makes 2-amino-6-chlorobenzothiazole particularly versatile for further chemical modifications and enhances its biological activity compared to similar compounds .

XLogP3

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (86.27%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (86.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant